molecular formula C14H8BrNO2S2 B4890895 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4890895
M. Wt: 366.3 g/mol
InChI Key: OEODAIQNQROOJM-FLIBITNWSA-N
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Description

5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, also known as BFT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFT is a thiazolidinone derivative and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzymes, the binding to DNA and RNA, and the modulation of signaling pathways.
Biochemical and Physiological Effects:
5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit the growth and migration of cancer cells. In animal models, 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce inflammation and oxidative stress. 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.

Advantages and Limitations for Lab Experiments

5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one also has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. In medicinal chemistry, further studies are needed to investigate the anti-cancer properties of 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one and its potential applications in the treatment of other diseases, such as Alzheimer's disease. In biochemistry, further studies are needed to investigate the mechanism of action of 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one and its potential applications in the development of new drugs. In materials science, further studies are needed to investigate the electronic properties of 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one and its potential applications in organic electronics.

Synthesis Methods

5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been synthesized through various methods, including the reaction of 5-bromo-2-furaldehyde with thiourea and phenyl isothiocyanate. The reaction is carried out in the presence of a base, such as potassium hydroxide or sodium hydroxide, and the resulting product is purified through recrystallization. Other methods include the reaction of 5-bromo-2-furaldehyde with thiosemicarbazide and phenyl isothiocyanate or the reaction of 2-mercaptoacetic acid with 5-bromo-2-furaldehyde and phenyl isothiocyanate.

Scientific Research Applications

5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo and induce apoptosis in cancer cells. 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
In biochemistry, 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its ability to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to bind to DNA and RNA and inhibit their replication.
In materials science, 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential applications in organic electronics. It has been shown to have good electron transport properties and can be used as a hole-transporting material in organic solar cells.

properties

IUPAC Name

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2S2/c15-12-7-6-10(18-12)8-11-13(17)16(14(19)20-11)9-4-2-1-3-5-9/h1-8H/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEODAIQNQROOJM-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

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